5-Methyl-2-(3-pyridyl)thiazolidin-4-one 5-Methyl-2-(3-pyridyl)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14147589
InChI: InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol

5-Methyl-2-(3-pyridyl)thiazolidin-4-one

CAS No.:

Cat. No.: VC14147589

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(3-pyridyl)thiazolidin-4-one -

Specification

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
IUPAC Name 5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12)
Standard InChI Key HBJYXEMQCRRCKC-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)NC(S1)C2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

5-Methyl-2-(3-pyridyl)thiazolidin-4-one features a thiazolidin-4-one core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. Its IUPAC name is 5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one, and its canonical SMILES representation is CC1C(=O)NC(S1)C2=CN=CC=C2. The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the NH group of the thiazolidinone ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₀N₂OS
Molecular Weight194.26 g/mol
IUPAC Name5-methyl-2-pyridin-3-yl-1,3-thiazolidin-4-one
Standard InChIInChI=1S/C9H10N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-6,9H,1H3,(H,11,12)
Standard InChIKeyHBJYXEMQCRRCKC-UHFFFAOYSA-N

The pyridine ring contributes to the compound’s aromaticity and enhances its solubility in polar solvents, while the thiazolidinone core provides a reactive site for structural modifications .

Spectroscopic Data

  • ¹H NMR: The methyl group at position 5 appears as a singlet at δ 1.5–1.7 ppm, while the pyridinyl protons resonate between δ 7.2–8.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the thiazolidinone ring is observed at δ 170–175 ppm, and the pyridinyl carbons appear at δ 120–150 ppm .

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N–H stretch) confirm the thiazolidinone structure .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of 5-methyl-2-(3-pyridyl)thiazolidin-4-one typically involves cyclocondensation reactions. A representative method, adapted from recent work on pyridine-thiazolidinone hybrids , proceeds as follows:

  • Thiosemicarbazone Formation: 3-Pyridinecarboxaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone intermediate.

  • Cyclization: The intermediate is treated with ethyl bromoacetate in the presence of sodium acetate, leading to cyclization and formation of the thiazolidinone ring.

  • Methylation: Introduction of the methyl group at position 5 is achieved using methyl iodide under basic conditions.

Reaction Conditions:

  • Solvent: Ethanol/glacial acetic acid (1:1)

  • Temperature: 80–90°C

  • Yield: 65–75%

Structural Modifications

Recent studies have explored derivatives of 5-methyl-2-(3-pyridyl)thiazolidin-4-one to enhance bioactivity:

  • 5-Acetyl Substitution: Replacement of the methyl group with an acetyl moiety improved anti-proliferative activity against HEp-2 cells (IC₅₀ = 5.9 μg/mL) .

  • Benzylidene Derivatives: Addition of a 4-fluorobenzylidene group at position 5 increased selectivity for cancer cells over normal Vero cells .

Pharmacological Activities

Anti-Proliferative Effects

In a 2024 study, 5-methyl-2-(3-pyridyl)thiazolidin-4-one derivatives demonstrated potent activity against human cancer cell lines :

CompoundHEp-2 IC₅₀ (μg/mL)HepG2 IC₅₀ (μg/mL)Selectivity Index (HEp-2/Vero)
8a (5-acetyl)5.912.48.2
13a7.59.86.5

Mechanistic studies suggest inhibition of CDK2 and GSK3β kinases, which regulate cell cycle progression and apoptosis .

Structure-Activity Relationships (SAR)

Critical structural features influencing bioactivity include:

  • Position 2 Substituents: The 3-pyridyl group enhances kinase inhibition by forming π-π interactions with ATP-binding pockets .

  • Position 5 Modifications:

    • Methyl groups improve metabolic stability but reduce potency compared to acetyl derivatives .

    • Bulky substituents (e.g., benzylidene) increase selectivity for cancer cells .

  • Thiazolidinone Core: The carbonyl group at position 4 is essential for hydrogen bonding with biological targets .

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